N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide is a complex organic compound that features a combination of indole, chlorophenyl, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via Friedel-Crafts acylation, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then converted to the corresponding chloroethyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s indole core is a common motif in many pharmaceuticals, suggesting potential as a drug candidate.
Biological Research: It can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: The compound’s unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide likely involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)ethyl N-(2,4-difluorophenyl)carbamate
- N-(4-chloro-2-methylphenyl)-N-[2-(4-chlorophenoxy)ethyl]-4-ethylbenzenesulfonamide
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide stands out due to its combination of indole, chlorophenyl, and chlorophenoxy groups, which may confer unique biological and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C27H24Cl2N2O4 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[2-(4-chlorophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C27H24Cl2N2O4/c1-17-23(16-26(32)30-13-14-35-21-9-7-20(29)8-10-21)24-15-22(34-2)11-12-25(24)31(17)27(33)18-3-5-19(28)6-4-18/h3-12,15H,13-14,16H2,1-2H3,(H,30,32) |
InChI Key |
ZYIQRBKTUUCHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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